![molecular formula C20H23F3N2OS B2877219 1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 338421-67-3](/img/structure/B2877219.png)
1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used for scientific research purposes. TFMPP is known for its psychoactive effects, but its mechanism of action and physiological effects are not fully understood.
科学的研究の応用
Phenylpiperazine Derivatives in Medicinal Chemistry
Phenylpiperazine derivatives are recognized for their versatility in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders to include a variety of therapeutic fields. The N-phenylpiperazine subunit, a common scaffold in these derivatives, has demonstrated "druglikeness" by reaching late-stage clinical trials for the treatment of CNS disorders. This review suggests the potential for phenylpiperazine derivatives, possibly including the compound of interest, to be explored in new therapeutic areas through appropriate modifications of the molecular skeleton to enhance pharmacokinetic and pharmacodynamic profiles (Maia, Tesch, & Fraga, 2012).
Environmental Degradation of Fluorinated Compounds
The environmental impact and degradation pathways of polyfluoroalkyl chemicals, which share structural elements with the compound due to the presence of trifluoromethyl groups, have been studied. These studies highlight the persistence and potential toxicological profiles of fluorinated compounds and their derivatives in the environment, emphasizing the need for research into their biodegradability and the implications of their widespread use (Liu & Avendaño, 2013).
Applications in Hydroprocessing Catalysts
Research into transition metal phosphides for hydroprocessing catalysts has revealed their utility in desulfurization processes, a field indirectly related to the chemical structure of interest through its sulfur-containing moiety. These catalysts demonstrate high activity and stability, suggesting that structurally related compounds could find applications in catalysis, particularly in enhancing the efficiency of environmental remediation technologies (Oyama, Gott, Zhao, & Lee, 2009).
特性
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2OS/c21-20(22,23)16-5-4-8-19(13-16)27-15-18(26)14-24-9-11-25(12-10-24)17-6-2-1-3-7-17/h1-8,13,18,26H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLHMKHKYUMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

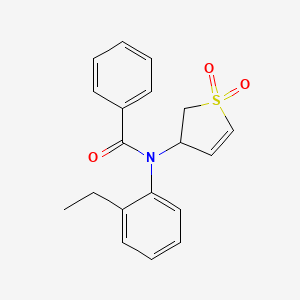
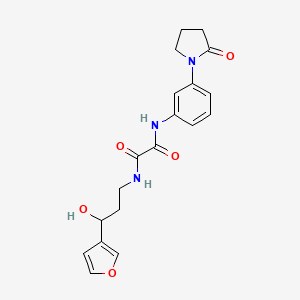
![Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2877139.png)

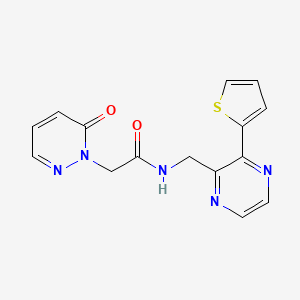
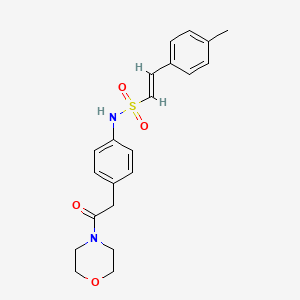
![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)
![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)

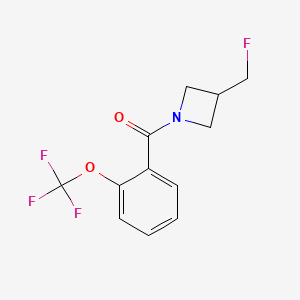
![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)